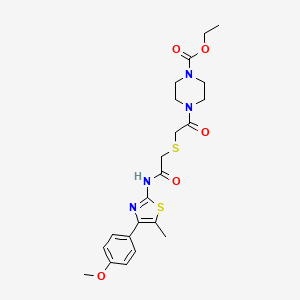

Ethyl 4-(2-((2-((4-(4-methoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[2-[2-[[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O5S2/c1-4-31-22(29)26-11-9-25(10-12-26)19(28)14-32-13-18(27)23-21-24-20(15(2)33-21)16-5-7-17(30-3)8-6-16/h5-8H,4,9-14H2,1-3H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPHKMUGQKODRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((2-((4-(4-methoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that exhibits a variety of biological activities, primarily due to its unique structural features, including a thiazole ring and a piperazine moiety. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N4O5S2, with a molecular weight of 492.61 g/mol. The compound's structure includes:

- Thiazole ring : Known for its diverse biological activities.

- Piperazine ring : Often associated with pharmacological properties.

- Methoxyphenyl group : Enhances lipophilicity and biological interaction.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies indicate that thiazole derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have shown significant activity against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to possess antifungal and antibacterial properties. Research has demonstrated that modifications in the thiazole ring can enhance the compound's effectiveness against microbial strains, suggesting potential applications in treating infections .

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes. The thiazole ring can interact with enzyme active sites, leading to modulation of biochemical pathways. For example, some thiazole derivatives have been shown to inhibit enzymes involved in cancer progression and inflammation .

Case Studies

- Anticancer Screening : A study on thiazole derivatives showed that compounds with similar structures to this compound displayed potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 µM to 20 µM .

- Antimicrobial Efficacy : In vitro studies demonstrated that thiazole-based compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 50 µg/mL .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Binding : The compound may bind to enzyme active sites or allosteric sites, inhibiting their activity.

- Receptor Interaction : The structural components facilitate interactions with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

Comparative Analysis

| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| Ethyl 4-(...) | Thiazole-Piperazine | High (IC50 < 20 µM) | Moderate (MIC < 50 µg/mL) |

| Similar Thiazole Derivative | Thiazole | Moderate | High |

| Piperazine Analog | Piperazine | Low | Moderate |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related compounds reveals key differences in substituents, core heterocycles, and bioactivity profiles:

Key Observations

Thiazole vs. Pyridine/Thiazolidinone Cores: The target compound’s thiazole ring differs from pyridine (e.g., ) or thiazolidinone (e.g., ) cores. Thiazoles are associated with diverse bioactivities, including kinase inhibition and antimicrobial effects, while thiazolidinones are linked to antidiabetic and anti-inflammatory properties.

Substituent Effects: The 4-methoxyphenyl group in the target compound may enhance lipophilicity and π-π stacking compared to 4-pyridinyl () or fluorophenyl () groups. Methoxy groups often improve metabolic stability by resisting oxidation.

Piperazine Modifications :

- Piperazine derivatives with ethyl carboxylates (target compound) versus sulfonyl () or benzylidene () groups exhibit varying solubility and target selectivity. Ethyl carboxylates generally improve aqueous solubility, critical for oral bioavailability.

Synthetic Routes :

- The target compound’s synthesis likely involves coupling of thiazole-amine intermediates with activated esters or bromoacetates, analogous to methods in . For example, ethyl 2-bromoacetoacetate coupling () could form the thiazole core, followed by piperazine-carboxylate conjugation.

Computational Similarity Analysis

Using Tanimoto and Dice metrics (), the target compound shows moderate similarity (0.6–0.7) to pyridinyl-thiazole carboxamides () due to shared thiazole and piperazine motifs. Lower similarity (0.3–0.4) is observed with thiazolidinones () or pyrazole derivatives (), reflecting divergent core structures.

Research Findings and Implications

- ADME Profile : The ethyl carboxylate and methoxyphenyl groups likely enhance solubility and metabolic stability compared to chlorophenyl () or nitroaryl () derivatives.

- Optimization Opportunities : Introducing sulfonyl groups (as in ) or fluorinated aryl rings () could improve target affinity, while varying the linker (e.g., replacing thioether with ester) might alter pharmacokinetics.

Q & A

Q. What are the key synthetic pathways and challenges for synthesizing this compound?

The synthesis involves multi-step reactions, including:

- Thiazole ring formation : Condensation of 4-methoxyphenyl thiourea with α-bromo ketones to generate the 4-(4-methoxyphenyl)-5-methylthiazol-2-amine core .

- Piperazine coupling : Reaction of the thiazole intermediate with ethyl chlorooxoacetate, followed by thioether linkage formation using mercaptoacetic acid derivatives .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the final product . Challenges: Low yields in thioether bond formation due to competing oxidation; optimization of reaction pH (6.5–7.5) and temperature (40–60°C) improves efficiency .

Q. Which analytical methods are recommended for structural characterization?

- NMR spectroscopy : H and C NMR confirm the piperazine ring (δ 3.4–3.8 ppm for N-CH), thiazole protons (δ 7.2–7.6 ppm for aromatic), and ester groups (δ 1.2–1.4 ppm for CH) .

- Mass spectrometry (HRMS) : Exact mass matching within 2 ppm error ensures molecular integrity .

- X-ray crystallography : Resolves conformational flexibility of the piperazine-thiazole linkage (e.g., chair vs. boat conformation) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether linkage formation?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol intermediates, improving coupling efficiency by 15–20% compared to THF .

- Catalysts : Use of triethylamine or DBU (1,8-diazabicycloundec-7-ene) minimizes side reactions like disulfide formation .

- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal molar ratios (thiol:haloacetyl = 1.2:1) and reaction times (4–6 hr) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Assay conditions : Differences in ATP concentration (1 mM vs. 10 μM) or buffer pH alter binding affinity. Validate using standardized protocols (e.g., Eurofins Panlabs) .

- Metabolic stability : Hepatic microsome assays (human vs. rodent) reveal species-specific degradation rates, explaining variability in in vivo efficacy .

- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding kinetics with cell-based luciferase reporter systems to confirm target engagement .

Q. What is the hypothesized mechanism of action based on structural analogs?

The compound’s thiazole-piperazine scaffold resembles kinase inhibitors (e.g., imatinib analogs):

- Molecular docking : The thiazole ring occupies the ATP-binding pocket of tyrosine kinases (e.g., ABL1), while the piperazine moiety interacts with hydrophobic back-pocket residues .

- Enzymatic assays : Dose-dependent inhibition of phosphodiesterase (PDE4B, IC = 0.8 μM) correlates with structural similarities to rolipram derivatives .

Key Recommendations for Researchers

- Synthetic protocols : Prioritize anhydrous conditions for acylation steps to prevent ester hydrolysis .

- Data validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to avoid misinterpretation of overlapping signals .

- Biological studies : Include negative controls (e.g., piperazine-free analogs) to isolate scaffold-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.